12-Oxotridecanoic acid

CAS No.: 2345-12-2

Cat. No.: VC3903215

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2345-12-2 |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | 12-oxotridecanoic acid |

| Standard InChI | InChI=1S/C13H24O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16) |

| Standard InChI Key | NRVDTUOVKXZNCW-UHFFFAOYSA-N |

| SMILES | CC(=O)CCCCCCCCCCC(=O)O |

| Canonical SMILES | CC(=O)CCCCCCCCCCC(=O)O |

Introduction

Chemical Structure and Nomenclature

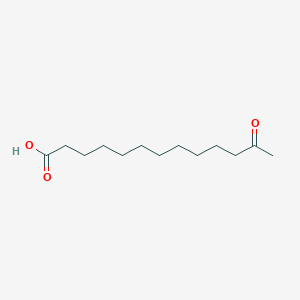

12-Oxotridecanoic acid is structurally defined by a 13-carbon chain with a carboxylic acid group at the terminal end and a ketone group at the ω-2 position (12th carbon). Its systematic name is 12-oxo-tridecanoic acid, and it is also referred to as 12-keto tridecanoic acid in literature . Key identifiers include:

-

Molecular formula: C₁₃H₂₄O₃

-

Molecular weight: 228.33 g/mol

-

IUPAC name: 12-oxo-tridecanoic acid

The compound’s structure is distinct from other oxo fatty acids, such as 6-oxotridecanoic acid (C₁₃H₂₄O₃) and 12-oxooctadecanoic acid (C₁₈H₃₄O₃), which differ in chain length and ketone positioning .

Synthesis and Preparation

Chemical Synthesis

12-Oxotridecanoic acid is typically synthesized via oxidation of tridecanoic acid derivatives. Common methods include:

-

Oxidation of 12-Methyltridecanoic Acid:

-

Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

-

Mechanism: The methyl group at the 12th position undergoes oxidation to form a ketone, yielding 12-oxotridecanoic acid.

-

Yield: Moderate, with optimization required for industrial-scale production.

-

-

Multi-Step Organic Reactions:

Biological Activities and Research Findings

Role in Lipid Metabolism

12-Oxotridecanoic acid is structurally similar to oxylipins, a class of oxygenated fatty acids involved in plant defense and inflammation regulation. Key findings include:

-

Inflammation Modulation: Oxylipins like 12-oxophytodienoic acid (12-oxo-PDA) activate signaling pathways that induce antimicrobial responses in plants .

-

Antimicrobial Properties: Medium-chain oxo fatty acids disrupt microbial membranes, particularly in Gram-positive bacteria, by interfering with lipid bilayer integrity .

Comparative Analysis with Other Oxo Fatty Acids

| Compound | Molecular Formula | Molecular Weight | Biological Role |

|---|---|---|---|

| 12-Oxotridecanoic acid | C₁₃H₂₄O₃ | 228.33 g/mol | Lipid metabolism, antimicrobial activity |

| 12-Oxooctadecanoic acid | C₁₈H₃₄O₃ | 298.46 g/mol | Plant hormone precursor, signaling |

| 6-Oxotridecanoic acid | C₁₃H₂₄O₃ | 228.33 g/mol | Oxidative stress response |

| 12-Oxododecanoic acid | C₁₂H₂₂O₃ | 214.30 g/mol | Aldehyde acid, metabolic intermediate |

Applications in Research and Industry

Building Block for Organic Synthesis

12-Oxotridecanoic acid serves as a precursor for synthesizing complex molecules, including:

-

Specialty Chemicals: Esterification reactions with alcohols (e.g., methanol, ethanol) under acidic conditions yield bioactive esters.

-

Polymer Synthesis: Incorporation into polyamide or polyester chains for materials with tailored thermal and mechanical properties .

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Oxidation reactions often require harsh conditions, leading to side products and reduced efficiency .

-

Stability Issues: The keto group may undergo further oxidation or reduction, necessitating protective strategies during synthesis.

Research Gaps

-

Biosynthetic Pathways: Limited studies exist on de novo biosynthesis of 12-oxotridecanoic acid in plants or microbes.

-

Pharmacological Potential: Direct evidence for therapeutic applications (e.g., anti-inflammatory agents) remains scarce.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume